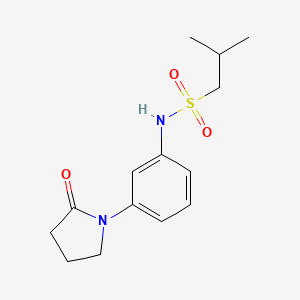

2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

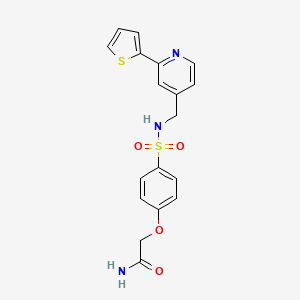

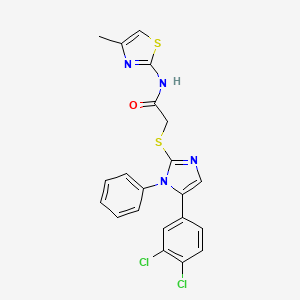

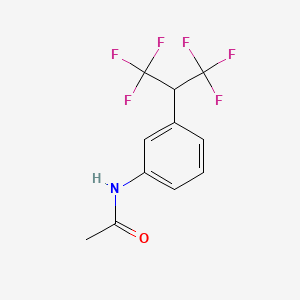

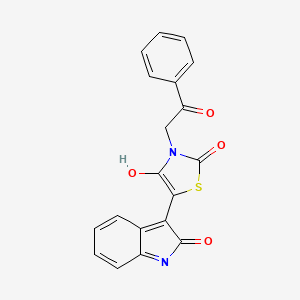

The compound “2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a ketone functional group . It also has a phenyl ring attached to the pyrrolidinone ring through a three-carbon chain, and a sulfonamide group attached to the terminal carbon of this chain .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, the phenyl ring, and the sulfonamide group . The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrrolidinone ring, for example, might undergo reactions at the carbonyl group . The phenyl ring could participate in electrophilic aromatic substitution reactions, and the sulfonamide group might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the carbonyl group in the pyrrolidinone ring could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Rearrangement and Synthesis Applications

Rearrangement of Threonine and Serine-Based Sulfonamides

N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine undergo an unexpected rearrangement to afford pyrrolidin-3-ones instead of the previously reported 1,4-oxazepanes. This finding indicates a novel pathway for the synthesis of pyrrolidine derivatives, suggesting applications in the development of new chemical entities with potential biological activity (Králová et al., 2019).

Catalytic and Synthetic Methodologies

Cross-Coupling Catalysis

The cross-coupling of 3-bromopyridine and sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione showcases the utility of sulfonamides in forming N -(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This method highlights the versatility of sulfonamides in synthetic organic chemistry, providing a route to synthesize compounds with potential pharmacological properties (Han, 2010).

Antimicrobial Activity

Antimicrobial Evaluation of Sulfonate Derivatives

Novel functionalized N-sulfonates exhibit antimicrobial and antifungal activities, demonstrating the potential of sulfonamide derivatives in the development of new antimicrobial agents. Such compounds could be pivotal in addressing the growing concern over antibiotic resistance (Fadda et al., 2016).

Biochemical Applications

Biocatalysis in Drug Metabolism

The application of biocatalysis to drug metabolism studies, utilizing Actinoplanes missouriensis to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrates an innovative approach to drug metabolism research. This method can facilitate the structural characterization of drug metabolites and supports the development of more effective drug candidates with improved metabolic profiles (Zmijewski et al., 2006).

Coordination Polymers and Catalysis

Metal Coordination Polymers as Catalysts

Phenyl sulfonate metal coordination polymers demonstrate catalytic activity in solvent-free Biginelli reactions, offering a green chemistry approach to synthesizing dihydropyrimidinones. These findings underscore the potential of sulfonamide-based coordination polymers in catalysis and material science (Wang et al., 2015).

Propiedades

IUPAC Name |

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-11(2)10-20(18,19)15-12-5-3-6-13(9-12)16-8-4-7-14(16)17/h3,5-6,9,11,15H,4,7-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRIEMTZWLINGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NC1=CC(=CC=C1)N2CCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)

![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)

![1-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2382915.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2382919.png)

![3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2382927.png)

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2382933.png)